molecular formula C19H24O2Si B048294 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)-1-propanone CAS No. 118356-61-9

3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)-1-propanone

Cat. No.: B048294
CAS No.: 118356-61-9
M. Wt: 312.5 g/mol
InChI Key: RRNFFKMTSMPIRJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a methoxyphenyl group, a phenyl group, and a trimethylsilyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form the corresponding alcohol, which is then oxidized to the ketone. The trimethylsilyl group can be introduced through a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one involves its interaction with molecular targets through its functional groups. The methoxy and trimethylsilyl groups can participate in hydrogen bonding and hydrophobic interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-1-propanone: Lacks the trimethylsilyl group.

    3-(4-Methoxyphenyl)-1-phenylpropan-1-one: Lacks the trimethylsilyl group.

    3-(4-Methoxyphenyl)-1-phenyl-3-(dimethylsilyl)propan-1-one: Contains a dimethylsilyl group instead of a trimethylsilyl group.

Uniqueness

The presence of the trimethylsilyl group in 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one imparts unique chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds and valuable for specific applications in research and industry.

Properties

CAS No.

118356-61-9

Molecular Formula

C19H24O2Si

Molecular Weight

312.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-phenyl-3-trimethylsilylpropan-1-one

InChI

InChI=1S/C19H24O2Si/c1-21-17-12-10-16(11-13-17)19(22(2,3)4)14-18(20)15-8-6-5-7-9-15/h5-13,19H,14H2,1-4H3

InChI Key

RRNFFKMTSMPIRJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)[Si](C)(C)C

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)[Si](C)(C)C

Synonyms

3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)-1-propanone

Origin of Product

United States

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